molecular formula C10H13NO4S2 B4922767 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid

4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid

Cat. No. B4922767
M. Wt: 275.3 g/mol
InChI Key: XOABMKITKVHFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid, also known as CPSTC, is a chemical compound that has drawn attention in the scientific community due to its potential therapeutic applications. CPSTC is a sulfonamide derivative that has been synthesized and studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid involves the inhibition of specific enzymes and receptors in the body. 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which inhibits the growth and survival of cancer cells. 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation. Additionally, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This activation leads to a reduction in oxidative stress and an improvement in cellular function.
Biochemical and Physiological Effects:
4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have various biochemical and physiological effects in the body. In cancer research, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to protect neurons from oxidative stress and improve cognitive function. Additionally, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have an effect on the pH of the tumor microenvironment, which can lead to a reduction in the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid in lab experiments is its potential therapeutic applications in various fields of medicine. 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have an effect on cancer, inflammation, and neurodegenerative diseases. Additionally, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have a relatively low toxicity profile. However, one limitation of using 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many future directions for the research and development of 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid. One direction is the investigation of its potential therapeutic applications in other fields of medicine, such as cardiovascular disease and diabetes. Another direction is the development of more efficient synthesis methods for 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid, which could increase its availability for research and clinical use. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid could provide valuable information for its clinical use.

Synthesis Methods

The synthesis of 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid involves the reaction of 2-thiophenecarboxylic acid with cyclopentylamine and chlorosulfonic acid. The reaction proceeds under reflux conditions, and the product is obtained after purification by recrystallization. The yield of the reaction is around 60%.

Scientific Research Applications

4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been investigated for its potential therapeutic applications in various fields of medicine. It has been studied in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

4-(cyclopentylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c12-10(13)9-5-8(6-16-9)17(14,15)11-7-3-1-2-4-7/h5-7,11H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOABMKITKVHFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Cyclopentylsulfamoyl)thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.